2-Methyl-1,3-oxazole-5-carbohydrazide

Description

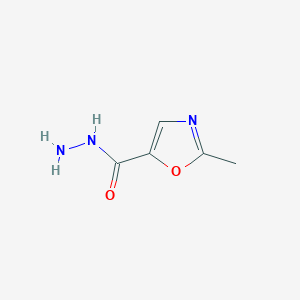

Structure

3D Structure

Properties

CAS No. |

90585-89-0 |

|---|---|

Molecular Formula |

C5H7N3O2 |

Molecular Weight |

141.13 g/mol |

IUPAC Name |

2-methyl-1,3-oxazole-5-carbohydrazide |

InChI |

InChI=1S/C5H7N3O2/c1-3-7-2-4(10-3)5(9)8-6/h2H,6H2,1H3,(H,8,9) |

InChI Key |

LRIGPQDOEUCBMQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(O1)C(=O)NN |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methyl 1,3 Oxazole 5 Carbohydrazide and Analogues

Preparation of Oxazole (B20620) Ester Precursors

The synthesis of the target carbohydrazide (B1668358) first requires the formation of an appropriate oxazole ester, such as ethyl 2-methyl-1,3-oxazole-5-carboxylate. This precursor serves as the immediate starting material for conversion to the final product. The core of this process lies in the effective construction of the 1,3-oxazole ring system.

Cyclization Reactions for 1,3-Oxazole Ring Formation

The 1,3-oxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom. Its synthesis is a cornerstone of heterocyclic chemistry, with several established methods available. nih.govmdpi.com These methods often allow for the introduction of various substituents at different positions on the ring.

The Van Leusen oxazole synthesis is a widely utilized and versatile method for preparing 5-substituted oxazoles. mdpi.com This reaction typically involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. organic-chemistry.orgwikipedia.org The unique reactivity of TosMIC, which possesses acidic protons, an isocyanide group, and a tosyl group as an excellent leaving group, drives the reaction. organic-chemistry.orgorganic-chemistry.org

The mechanism proceeds through the deprotonation of TosMIC, followed by its addition to the aldehyde. The resulting intermediate undergoes an intramolecular cyclization to form an oxazoline (B21484). mdpi.comorganic-chemistry.org Subsequent base-promoted elimination of the tosyl group leads to the aromatic oxazole ring. organic-chemistry.orgwikipedia.org This method is valued for its mild conditions and broad substrate scope. mdpi.com

Derivatives of the Van Leusen synthesis have been developed to enhance its utility. For instance, using ionic liquids as the solvent has been shown to facilitate the one-pot synthesis of 4,5-disubstituted oxazoles with high yields. nih.govorganic-chemistry.org Microwave-assisted Van Leusen reactions have also been reported to produce 5-aryl-1,3-oxazoles efficiently. nih.govmdpi.com

Table 1: Examples of Van Leusen Oxazole Synthesis

| Aldehyde Reactant | Base/Solvent | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Chloroquinoline-3-carbaldehyde | K₂CO₃ / Methanol | 5-(2-Tosylquinolin-3-yl)oxazole | 83% | nih.govmdpi.com |

| Various Aldehydes | Piperidine-appended imidazolium (B1220033) [PAIM][NTf₂] / Imidazolium ionic liquids | C₅-substituted oxazoles | High | nih.gov |

| Tris-aldehyde substrates | K₂CO₃ / Methanol | 5-Substituted tris-oxazoles | Good | mdpi.com |

Among the classical methods for oxazole synthesis, condensation-cyclodehydration reactions are prominent, with the Robinson-Gabriel synthesis being a primary example. wikipedia.orgpharmaguideline.com This method involves the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone precursor to form the oxazole ring. wikipedia.orgsynarchive.com A dehydrating agent, such as sulfuric acid, polyphosphoric acid, or phosphorus oxychloride, is required to catalyze the reaction. wikipedia.orgpharmaguideline.com

The 2-acylamino-ketone starting materials can be prepared through methods like the Dakin-West reaction. wikipedia.org The Robinson-Gabriel synthesis has proven valuable in the total synthesis of complex natural products containing oxazole moieties. wikipedia.org An extension of this method, developed by Wipf and coworkers, allows for the synthesis of substituted oxazoles from readily available amino acid derivatives. wikipedia.org Additionally, a tandem Ugi/Robinson–Gabriel reaction sequence has been reported for the concise synthesis of 2,4,5-trisubstituted oxazoles. nih.gov

Modern synthetic chemistry increasingly employs transition metal catalysts to achieve efficient and selective bond formations. The synthesis of oxazoles has significantly benefited from these advancements, particularly through the use of copper (Cu) and palladium (Pd) catalysts. researchgate.net

Copper(I)-Catalyzed Cyclizations: Copper-catalyzed reactions offer a mild and efficient route to polysubstituted oxazoles. nih.govacs.org One such method involves a tandem oxidative cyclization of readily available starting materials like benzylamines and 1,3-dicarbonyl compounds. acs.org Another approach is the copper(I)-catalyzed tandem reaction of ethyl 2-isocyanoacetate with aldehydes, which proceeds under an oxygen atmosphere to yield 4,5-difunctionalized oxazoles. rsc.org The mechanism involves a cascade of cycloaddition and oxidative dehydrogenation/aromatization, promoted by a copper(I) bromide catalyst. rsc.org

Palladium(II)-Catalyzed Cyclizations: Palladium catalysis provides powerful tools for C-H activation and cross-coupling reactions, which have been adapted for oxazole synthesis. organic-chemistry.org A notable method involves the palladium-catalyzed synthesis of highly substituted oxazoles from simple amides and ketones. organic-chemistry.org This reaction proceeds via sequential C-N and C-O bond formations in a one-pot process. organic-chemistry.org Another innovative protocol is the palladium-catalyzed/copper-mediated oxidative cyclization to produce trisubstituted oxazoles, where water serves as the oxygen atom source. rsc.orgnih.gov Furthermore, palladium catalysis has been used in the decarboxylative addition and cyclization of aromatic carboxylic acids with functionalized aliphatic nitriles to assemble oxazole structures. acs.org

Table 2: Examples of Transition Metal-Catalyzed Oxazole Synthesis

| Catalyst System | Starting Materials | Product Type | Reference |

|---|---|---|---|

| CuBr / O₂ | Ethyl 2-isocyanoacetate, Aldehydes | 4,5-Difunctionalized oxazoles | rsc.org |

| Cu(OAc)₂·H₂O / TBHP | Ethyl acetoacetate, Benzylamine | Polysubstituted oxazoles | acs.org |

| Pd(OAc)₂ / K₂S₂O₈ / CuBr₂ | Amides, Ketones | Highly substituted oxazoles | organic-chemistry.org |

| Pd(II) / Cu(II) | Not specified | Trisubstituted oxazoles | rsc.orgnih.gov |

While transition metals are effective, the development of metal-free synthetic routes is a significant goal in green chemistry to avoid issues of cost and toxicity. researchgate.net For oxazole synthesis, several metal-free alternatives have been established.

One prominent metal-free method involves the use of iodine as a catalyst. An iodine-catalyzed tandem oxidative cyclization of aromatic aldehydes and other substrates provides an efficient pathway to 2,5-disubstituted oxazoles with excellent functional group compatibility. organic-chemistry.org Another approach utilizes phenyliodine(I) diacetate (PhIO) as an oxygen source in the presence of a strong acid like trifluoromethanesulfonic acid (TfOH) for the regioselective assembly of 2,4-disubstituted and 2,4,5-trisubstituted oxazoles from alkynes and nitriles. organic-chemistry.org A decarboxylative cyclization from primary α-amino acids has also been reported as a metal-free route to polysubstituted oxazoles. wordpress.com

Esterification and Final Conversion to Carbohydrazide

The synthesis of the title compound, 2-Methyl-1,3-oxazole-5-carbohydrazide, requires the presence of a functional group at the C-5 position that can be converted into a carbohydrazide. Typically, this is achieved by synthesizing an oxazole with a carboxylic acid or, more commonly, an ester group at the C-5 position.

Many of the cyclization methods described above, particularly those using reagents like ethyl isocyanoacetate, directly yield an oxazole-5-carboxylate ester. rsc.org For instance, the reaction of ethyl bromopyruvate with urea (B33335) can be used to form methyl 2-amino-1,3-oxazole-4-carboxylate. caltech.edu

If the synthesis yields an oxazole-5-carboxylic acid, a standard esterification reaction can be performed. However, the more direct route is often the hydrolysis of a C-5 ester to the corresponding carboxylic acid if needed. For example, 4-methyl-2-phenyl-1,3-oxazole-5-carboxylic acid can be prepared by the hydrolysis of its ethyl ester precursor using lithium hydroxide. chemicalbook.com

The final and crucial step in forming the title compound is the conversion of the 2-methyl-1,3-oxazole-5-carboxylate ester into this compound. This transformation is typically achieved through hydrazinolysis, which involves reacting the ester with hydrazine (B178648) hydrate (B1144303). This nucleophilic acyl substitution reaction replaces the alkoxy group of the ester with a hydrazinyl group (-NHNH₂), yielding the desired carbohydrazide. While specific literature for this exact compound is sparse, this is a standard and well-established chemical transformation.

Table 3: Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₅H₇N₃O₂ |

| Ethyl 2-methyl-1,3-oxazole-5-carboxylate | C₇H₉NO₃ |

| Tosylmethyl isocyanide (TosMIC) | C₉H₉NO₂S |

| 2-Acylamino-ketone | Varies |

| 2-Chloroquinoline-3-carbaldehyde | C₁₀H₆ClNO |

| 5-(2-Tosylquinolin-3-yl)oxazole | C₁₉H₁₄N₂O₃S |

| 3,4-Difluorobenzaldehyde | C₇H₄F₂O |

| 5-(3,4-Difluorophenyl)-oxazole | C₉H₅F₂NO |

| Sulfuric acid | H₂SO₄ |

| Polyphosphoric acid | Hₙ₊₂PₙO₃ₙ₊₁ |

| Phosphorus oxychloride | POCl₃ |

| Ethyl 2-isocyanoacetate | C₅H₇NO₂ |

| Copper(I) bromide | CuBr |

| Palladium(II) acetate | C₄H₆O₄Pd |

| Phenyliodine(I) diacetate | C₁₀H₁₁IO₄ |

| Trifluoromethanesulfonic acid | CF₃SO₃H |

| 4-Methyl-2-phenyl-1,3-oxazole-5-carboxylic acid | C₁₁H₉NO₃ |

| Lithium hydroxide | LiOH |

Conversion of Oxazole Esters to this compound

A prevalent and straightforward method for the preparation of this compound involves the conversion of a corresponding oxazole ester. This transformation is typically accomplished through hydrazinolysis, a reliable and well-established chemical reaction.

Hydrazinolysis of Ester Derivatives using Hydrazine Hydrate

The most common route to this compound from its ester precursor, typically ethyl or methyl 2-methyl-1,3-oxazole-5-carboxylate, is through reaction with hydrazine hydrate (N₂H₄·H₂O) nih.govmdpi.com. This nucleophilic acyl substitution reaction involves the attack of the hydrazine nitrogen on the electrophilic carbonyl carbon of the ester, leading to the displacement of the alcohol moiety (ethanol or methanol) and the formation of the desired carbohydrazide.

The reaction is widely employed for the synthesis of various heterocyclic carbohydrazides and is valued for its generally high yields and operational simplicity nih.govmdpi.comnih.gov. For instance, the synthesis of novel acylhydrazone-oxazole hybrids utilizes the hydrazinolysis of a methyl ester-1,3-oxazole as a key intermediate step, highlighting the importance of this transformation nih.gov.

Optimization of Reaction Conditions (Solvent, Temperature, Stoichiometry)

The efficiency and yield of the hydrazinolysis reaction can be significantly influenced by the choice of solvent, reaction temperature, and the stoichiometry of the reactants.

Solvent: Ethanol is a commonly used solvent for this reaction, often in its absolute form nih.gov. Methanol has also been reported as an effective solvent nih.gov. The choice of solvent is often dictated by the solubility of the starting ester.

Temperature: The reaction is typically carried out under reflux conditions to ensure a reasonable reaction rate nih.gov. However, in some cases, the reaction can proceed at room temperature with prolonged reaction times.

Stoichiometry: An excess of hydrazine hydrate is often employed to drive the reaction to completion and to minimize the formation of by-products. The molar ratio of hydrazine hydrate to the ester can vary, with reports of using a 2.5 molar equivalent of hydrazine hydrate for the complete consumption of the starting ester nih.gov.

Table 1: Optimization of Hydrazinolysis of Oxazole Esters

| Entry | Ester Substrate | Solvent | Temperature (°C) | Hydrazine Hydrate (Equivalents) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | Ethyl 2-methyl-1,3-oxazole-5-carboxylate | Ethanol | Reflux | 2.5 | 2 | Not specified | nih.gov |

| 2 | Methyl 5-(p-tolyl)-1,3-oxazole-2-carboxylate | Methanol | Not specified | Not specified | Not specified | Moderate | nih.gov |

| 3 | Ethyl 2-oxo-2H-chromene-3-carboxylate | Ethanol | Reflux | 2.5 | 2 | Not applicable | nih.gov |

Note: Data for the specific synthesis of this compound under varying conditions is not extensively available in a single source. The table presents data for analogous reactions to illustrate the typical conditions and their effects.

Alternative and Advanced Synthetic Approaches

Beyond the traditional ester-to-hydrazide conversion, several modern synthetic methodologies offer advantages in terms of efficiency, atom economy, and reaction speed.

Multicomponent Reactions (MCRs) for Direct Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, present a highly efficient route to complex molecules. The direct synthesis of oxazole carbohydrazide derivatives can be achieved through such strategies.

One notable example involves the reaction of a carbohydrazide, a dialkyl acetylenedicarboxylate, and a ketone at room temperature under solvent-free conditions, which has been shown to produce oxazole derivatives in good yields indexcopernicus.com. While this specific example does not directly yield this compound, the principle demonstrates the potential of MCRs for the direct assembly of such scaffolds.

The Ugi and Passerini reactions are other powerful isocyanide-based MCRs that have been extensively used in the synthesis of oxazole derivatives researchgate.netnih.gov. These reactions offer a high degree of molecular diversity by varying the different components. A tandem Ugi/Robinson–Gabriel sequence has been developed for the synthesis of 2,4,5-trisubstituted oxazoles, showcasing the versatility of MCRs in this field researchgate.net.

Table 2: Multicomponent Reaction for the Synthesis of Oxazole Derivatives

| Entry | Carbonyl Compound | Acetylenic Ester | Other Reactants | Catalyst/Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | Acetone | Dimethyl acetylenedicarboxylate | Carbohydrazide | Solvent-free, RT | Oxazole derivative | Good | indexcopernicus.com |

| 2 | Various Aldehydes | Not applicable | Amine, Carboxylic acid, Isonitrile | Not specified | α-Acylamino amide | Not specified | researchgate.net |

| 3 | Various Aldehydes/Ketones | Not applicable | Carboxylic acid, Isonitrile | Not specified | α-Acyloxy amide | Not specified | nih.gov |

Note: This table illustrates the general applicability of MCRs for the synthesis of oxazole derivatives. Specific data for the direct synthesis of this compound via MCR is limited.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods nih.govnih.gov. The synthesis of oxazole and hydrazide derivatives has been shown to benefit significantly from this technology.

Microwave irradiation can be effectively used for the synthesis of 1,3,4-oxadiazole (B1194373) derivatives, which are structurally related to the target compound, often with significant rate enhancements and improved yields nih.gov. For instance, the synthesis of 1,3,4-oxadiazole derivatives from isoniazid (B1672263) and aromatic aldehydes can be achieved in minutes under microwave irradiation nih.gov. A facile microwave-assisted synthesis of 5-substituted oxazoles has also been reported, demonstrating the utility of this method for the core oxazole structure nih.gov.

Table 3: Microwave-Assisted Synthesis of Oxazole and Related Heterocycles

| Entry | Starting Materials | Solvent | Power (W) | Time (min) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | Aryl aldehydes, TosMIC | Isopropanol | 350 | 8 | 5-Substituted oxazoles | up to 96 | nih.gov |

| 2 | Isoniazid, Aromatic aldehyde | DMF | 300 | 3 | 2-Aryl-5-(4-pyridyl)-1,3,4-oxadiazole | Not specified | nih.gov |

Continuous Flow Synthesis Techniques

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for straightforward scalability core.ac.uk. The synthesis of heterocyclic compounds, including hydrazides, has been successfully adapted to flow systems.

While a specific continuous flow synthesis for this compound has not been detailed in the reviewed literature, the synthesis of other heterocyclic scaffolds and hydrazide derivatives in flow reactors demonstrates the feasibility of this approach core.ac.uksemanticscholar.org. For example, the synthesis of various heterocyclic compounds has been achieved with improved efficiency and safety using flow chemistry core.ac.uk. Furthermore, continuous flow processes have been developed for the synthesis of other heterocycles, indicating the potential for adapting this technology for the production of oxazole derivatives semanticscholar.org.

Table 4: Continuous Flow Synthesis of Heterocyclic Compounds

| Entry | Reaction Type | Reactor Type | Residence Time | Temperature (°C) | Throughput | Reference |

|---|---|---|---|---|---|---|

| 1 | Benzothiazole synthesis | Microreactor | Not specified | Not specified | Not specified | core.ac.uk |

| 2 | Piperazine derivative synthesis | Flow reactor | Not specified | 80 | Not specified | semanticscholar.org |

Note: This table provides a general overview of the application of continuous flow synthesis to heterocycles. Specific parameters for the synthesis of this compound in a flow system are yet to be reported.

Stereoselective and Regioselective Synthetic Strategies

The synthesis of specifically substituted oxazoles, such as this compound, presents a significant challenge in organic chemistry, necessitating precise control over both regioselectivity and stereoselectivity. Regioselectivity ensures the correct placement of the methyl group at the C2 position and the carbohydrazide functional group at the C5 position of the oxazole ring. Stereoselectivity becomes crucial when introducing chiral centers into the molecule, leading to the formation of specific enantiomers or diastereomers, which is often a key requirement for biologically active compounds.

A plausible and effective strategy for the regioselective synthesis of 2,5-disubstituted oxazoles involves the cyclization of precursor molecules where the desired substitution pattern is already established. One of the most prominent methods for the synthesis of 5-substituted oxazoles is the Van Leusen oxazole synthesis. researchgate.net This reaction typically involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. researchgate.netnih.gov To achieve the desired 2,5-disubstitution pattern, modifications to the standard Van Leusen protocol or alternative strategies are necessary.

For instance, a three-step, one-pot synthesis can yield 2,5-disubstituted oxazoles from propargyl amine and acid chlorides. This method proceeds through amidation, a palladium-catalyzed acylation, and a subsequent cycloisomerization. nih.gov By selecting the appropriate acid chloride (e.g., acetyl chloride to introduce the 2-methyl group) and a propargyl amine derivative that can be converted to the 5-carbohydrazide, a regiocontrolled synthesis can be envisioned.

Stereoselectivity can be introduced by employing chiral starting materials, auxiliaries, or catalysts. A common approach is to start with a chiral α-amino acid derivative. For example, chiral amino acids can be converted to the corresponding N-substituted α-amino acids, which can then undergo cyclization to form chiral oxazole derivatives. nih.gov A mild, metal-free synthesis of 2,5-disubstituted thiazoles has been reported starting from N-substituted α-amino acids, and a similar strategy could be adapted for oxazoles. nih.gov This approach involves the activation of the carboxylic acid, followed by intramolecular cyclization. nih.gov

Another strategy for achieving stereoselectivity is through the diastereoselective synthesis of chiral oxazoline intermediates, which can then be oxidized to the corresponding oxazoles. The synthesis of chiral oxazolines can be achieved from β-hydroxy amides using reagents like diethylaminosulfur trifluoride (DAST), which proceeds with minimal racemization. researchgate.net Furthermore, the use of chiral ligands in metal-catalyzed reactions offers another avenue for enantioselective synthesis. For example, chiral triazole-oxazoline ligands have been synthesized and used in asymmetric catalysis. mdpi.com

A synthetic route to acylhydrazone-oxazole hybrids has been reported, which provides a direct method to introduce the carbohydrazide moiety. This three-step reaction starts with a Van Leusen reaction to form the oxazole ring, followed by hydrazinolysis of a methyl ester to form the hydrazide, and finally condensation with an aldehyde to yield the acylhydrazone. rsc.org By adapting this methodology and starting with appropriate precursors, the synthesis of this compound can be achieved.

The following tables summarize potential stereoselective and regioselective synthetic strategies and the types of compounds that can be accessed.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Methyl-1,3-oxazole-5-carbohydrazide?

- Methodological Answer : The compound is typically synthesized via hydrazinolysis of ester precursors. For example, refluxing methyl 2-(substituted-phenyl)-1,3-oxazole-5-carboxylate with hydrazine hydrate in absolute ethanol for 18–20 hours yields the carbohydrazide. Crystallization from ethanol ensures purity . Alternative routes involve cyclization reactions using catalysts like nano-ZnO or mesoporous titania-alumina mixed oxides (MTAMO) under reflux conditions in solvents such as DMF .

Q. How is the purity and structural integrity of this compound validated experimentally?

- Methodological Answer : Thin-layer chromatography (TLC) is used for initial purity assessment. Spectroscopic techniques, including IR (to confirm N–H and C=O stretches) and NMR (for methyl group and oxazole ring protons), are critical. High-resolution mass spectrometry (HRMS) provides molecular ion confirmation .

Q. What are the standard reaction conditions for derivatizing carbohydrazides into hydrazones or heterocyclic systems?

- Methodological Answer : Hydrazones are synthesized by condensing this compound with substituted aldehydes/ketones in ethanol under acidic (e.g., acetic acid) or catalytic (piperidine) conditions. For heterocycles like 1,3,4-oxadiazoles, refluxing with carbon disulfide and potassium hydroxide followed by acidification yields cyclized products .

Advanced Research Questions

Q. How can reaction yields be optimized for the synthesis of this compound derivatives?

- Methodological Answer : Yield optimization involves solvent selection (e.g., ethanol vs. DMF), catalyst screening (nano-ZnO vs. MTAMO), and temperature control. For instance, MTAMO improves cyclization efficiency by 15–20% compared to traditional catalysts. Reaction monitoring via TLC or in situ FTIR helps terminate reactions at optimal conversion .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) or LC-MS/MS (using MRM transitions) is recommended. For plasma pharmacokinetics, protein precipitation with acetonitrile followed by HPLC-UV achieves a limit of quantification (LOQ) of 0.1 µg/mL .

Q. How can structural contradictions in spectral data (e.g., NMR splitting patterns) be resolved for this compound?

- Methodological Answer : Contradictions arise from tautomerism (e.g., keto-enol forms) or crystal packing effects. Single-crystal X-ray diffraction (SC-XRD) using SHELXL refines the structure, while DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts. Cross-validation with 2D NMR (COSY, HSQC) resolves ambiguous assignments .

Q. What strategies are effective for enhancing the bioactivity of this compound derivatives?

- Methodological Answer : Introducing electron-withdrawing groups (e.g., nitro, chloro) at the phenyl ring enhances antimicrobial activity. For anticonvulsant potential, substitution with lipophilic moieties (e.g., 5-chloro-3-methylpyrazole) improves blood-brain barrier penetration. Structure-activity relationship (SAR) studies guided by docking (e.g., carbonic anhydrase II inhibition) prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.